molecular formula C9H18N2O2 B13059101 1-Ethoxy-N'-hydroxycyclohexane-1-carboximidamide

1-Ethoxy-N'-hydroxycyclohexane-1-carboximidamide

Cat. No.: B13059101
M. Wt: 186.25 g/mol
InChI Key: OQAHEHQSOPGAJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxy-N’-hydroxycyclohexane-1-carboximidamide is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol . This compound is known for its unique structure, which includes an ethoxy group, a hydroxy group, and a cyclohexane ring. It is primarily used in research and industrial applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 1-Ethoxy-N’-hydroxycyclohexane-1-carboximidamide involves several steps. One common synthetic route includes the reaction of cyclohexanone with ethylamine to form an intermediate, which is then reacted with hydroxylamine to yield the final product . The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated reactors and precise control of reaction parameters ensures high purity and yield of the final product .

Chemical Reactions Analysis

1-Ethoxy-N’-hydroxycyclohexane-1-carboximidamide undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and the use of solvents like dichloromethane or acetonitrile. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-Ethoxy-N’-hydroxycyclohexane-1-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases and conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethoxy-N’-hydroxycyclohexane-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and ethoxy groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity. The cyclohexane ring provides structural stability, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

1-Ethoxy-N’-hydroxycyclohexane-1-carboximidamide can be compared to other similar compounds, such as:

    1-Methoxy-N’-hydroxycyclohexane-1-carboximidamide: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical properties and reactivity.

    1-Ethoxy-N’-hydroxycyclopentane-1-carboximidamide: Similar structure but with a cyclopentane ring instead of a cyclohexane ring, affecting its stability and interactions.

    1-Ethoxy-N’-hydroxybenzene-1-carboximidamide: Similar structure but with a benzene ring, resulting in different aromatic properties and reactivity.

These comparisons highlight the uniqueness of 1-Ethoxy-N’-hydroxycyclohexane-1-carboximidamide, particularly its balance of stability and reactivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

1-ethoxy-N'-hydroxycyclohexane-1-carboximidamide

InChI

InChI=1S/C9H18N2O2/c1-2-13-9(8(10)11-12)6-4-3-5-7-9/h12H,2-7H2,1H3,(H2,10,11)

InChI Key

OQAHEHQSOPGAJR-UHFFFAOYSA-N

Isomeric SMILES

CCOC1(CCCCC1)/C(=N/O)/N

Canonical SMILES

CCOC1(CCCCC1)C(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.